
Lapatinib
Overview
Description
Lapatinib (Tykerb®) is an orally administered, small-molecule dual tyrosine kinase inhibitor targeting both epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2/ErbB2). It is FDA-approved for HER2-positive metastatic breast cancer (MBC) in combination with capecitabine or letrozole, particularly after progression on trastuzumab-based therapies . This compound binds reversibly to the intracellular ATP-binding domain of EGFR and HER2, inhibiting downstream signaling pathways such as PI3K/Akt and MAPK, which drive tumor proliferation and survival . Its unique pharmacokinetic profile includes low gastrointestinal (GI) absorption and an inability to cross the blood-brain barrier (BBB), though it avoids P-glycoprotein (P-gp)-mediated efflux, enhancing intracellular retention .
Preparation Methods
Original Synthetic Route and Challenges
The first reported synthesis of Lapatinib, as described in the foundational patent WO 99/35146, involved an eight-step sequence starting from 4-chloro-6-iodoquinazoline . This route relied on palladium-catalyzed cross-coupling reactions with boronic acid intermediates, which introduced significant cost and complexity. For instance, the coupling of (1,3-dioxolan-2-yl)-2-(tributylstannyl)furan required stoichiometric palladium catalysts, leading to purification challenges and low overall yields (≈25%) . Additionally, the use of column chromatography for final purification rendered the process impractical for large-scale manufacturing.
A critical limitation of this method was its dependence on moisture-sensitive intermediates, such as the quinazoline-iodo derivative, which necessitated stringent anhydrous conditions . Subsequent attempts to optimize the route faced hurdles in eliminating residual palladium, a regulatory concern for pharmaceutical purity . These challenges underscored the need for alternative synthetic strategies that could improve atom economy and reduce reliance on precious metal catalysts.
Sustainable Manufacturing Approaches
Solvent and Catalyst Optimization
Recent work by researchers at Imperial College London aimed to develop a sustainable this compound synthesis for low-resource settings . By re-evaluating reaction conditions, the team reduced the total steps from eight to five, achieving an overall yield of 53.3% (Table 1). Key modifications included:
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Solvent Substitution : Replacing dichloromethane (DCM) with a DME–MeOH mixture (2:1) in the C–C coupling step, which stabilized the palladium catalyst and improved solubility .
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Catalyst Recycling : Utilizing Pd/C for both Suzuki–Miyaura coupling and imine reduction, enabling a telescoped process that minimized catalyst waste .
Table 1: Comparative Performance of Catalysts in the C–C Coupling Step
Catalyst | Hydrogen Surrogate | Time (h) | Yield (%) |
---|---|---|---|
Pd/C | HCO₂NH₄ | 1 | 70.2 |
Pd/C | HCO₂NH₄ | 2 | 60.8 |
Pd(OAc)₂ | HCO₂NH₄ | — | n.d. |
Source: Adapted from RSC Advances (2022)
Waste Reduction Strategies
The sustainable route prioritized atom-efficient reactions, such as catalytic reductive amination, which eliminated the need for stoichiometric reducing agents. By operating near solubility limits and avoiding intermediate isolations, the process reduced solvent consumption by 40% compared to traditional methods . However, challenges persisted in scaling the hydrogenation step due to safety concerns with gaseous H₂, prompting investigations into transfer hydrogenation alternatives .
Improved Patented Synthesis Methods
Meerwein Arylation Strategy
The patent WO 2014/170910A1 introduced a cost-effective route bypassing palladium catalysts entirely . Instead of Suzuki–Miyaura coupling, this method employed Meerwein arylation, where a diazonium salt derived from 6-nitroquinazolin-4-ol reacted with furfural in the presence of CuCl₂ (Scheme 1). This innovation avoided boronic acid intermediates and reduced raw material costs by 30% .
Scheme 1: Key Steps in the Patented Synthesis
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Diazotization of 6-aminoquinazoline under HCl/NaNO₂.
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Copper-mediated coupling with furfural to install the furyl moiety.
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Reductive amination with 2-(methanesulfonyl)ethylamine.
The final step utilized p-toluenesulfonic acid to form the ditosylate salt, yielding technical-grade this compound with 98.5% purity after crystallization from aqueous isopropanol .
Radiopharmaceutical Preparation for Imaging
¹⁸F-Labeling for PET Imaging
To enable non-invasive detection of HER2-positive metastases, researchers developed a two-step ¹⁸F-radiolabeling protocol :
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Copper-Mediated Fluorination : Reaction of a pinacolyl arylboronate precursor with [¹⁸F]KF in the presence of Cu(OTf)₂ and pyridine (110°C, 20 min).
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N-Boc Deprotection : Treatment with trifluoroacetic acid to yield ¹⁸F-Lapatinib .
This method achieved a radiochemical yield of 15–20%, surpassing prior multi-step approaches. The use of a boronate ester precursor enhanced stability, addressing challenges associated with the short half-life of ¹⁸F (109.7 min) .
Analytical Validation and Regulatory Considerations
The European Medicines Agency (EMA) mandates rigorous characterization of this compound ditosylate monohydrate, including:
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Structural Confirmation : ¹H/¹³C NMR, IR, and X-ray diffraction .
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Purity Criteria : HPLC assays for related substances (<0.15% each) and residual solvents (<500 ppm) .
Batch analyses from commercial synthesis demonstrated compliance with ICH guidelines, validating the robustness of current manufacturing processes .
Chemical Reactions Analysis
Traditional Synthetic Routes
Early methods used Suzuki coupling and reductive amination (Table 1):
These routes faced challenges, including toxic intermediates (e.g., stannane reagents) and lengthy purification steps .
Improved Methods
Sustainable approaches emphasize atom efficiency and telescoped reactions :
- One-pot C–C coupling and hydrogenation : Pd/C catalyzes sequential Suzuki coupling and imine reduction, achieving 95% conversion .
- Transfer hydrogenation : Using HCONH instead of H reduces safety risks (71% isolated yield) .
Metabolic Reactions and Biotransformation
This compound undergoes extensive hepatic metabolism, primarily via CYP3A4/5 (70% contribution) :
Major Metabolic Pathways
Enzyme | Reaction Type | Metabolite | Activity Relative to Parent |
---|---|---|---|
CYP3A4 | Oxidation | GW690006 (N-oxide) | Retains EGFR inhibition |
CYP2C8/19 | Dealkylation | Inactive hydroxylated | None |
- Elimination : >98% via fecal excretion, with <2% renal clearance .
- Drug Interactions : this compound inhibits CYP3A4 (K = 4 µM) and CYP2C8 (K = 0.6 µM), increasing AUC of co-administered drugs like irinotecan by 41% .
Analytical Characterization
This compound and intermediates are monitored using:
- HPLC/MS/MS : Quantification in plasma (LLOQ: 1 ng/mL) and tissues (LLOQ: 5 ng/g) .
- NMR/X-ray Diffraction : Confirmation of monohydrate crystal structure .
- IR and Elemental Analysis : Validation of functional groups and stoichiometry .
Key Reaction Schemes
- Suzuki Coupling :
- Reductive Amination :
- CYP3A4-Mediated Oxidation :
Scientific Research Applications
Treatment of HER2-Positive Breast Cancer
Lapatinib was approved by the FDA in March 2007 for use in combination with capecitabine for advanced or metastatic breast cancer that overexpresses HER2. Clinical trials have demonstrated that this compound significantly reduces the risk of disease progression when combined with capecitabine compared to capecitabine alone, showing a reduction in progression risk by 51% in pivotal phase III trials .
Table 1: Efficacy of this compound in Clinical Trials
Central Nervous System Metastases
This compound has shown promise in treating brain metastases from HER2-positive breast cancer. Studies indicate that it can penetrate the blood-brain barrier, leading to significant reductions in tumor volume in animal models and modest efficacy in clinical settings. In one study, 20% of evaluable patients experienced a CNS objective response, and 40% showed at least a 20% volumetric reduction in CNS lesions .
Combination Therapies
This compound is often used in combination with other therapies to enhance its efficacy:
- With Trastuzumab : Combining this compound with trastuzumab has shown synergistic effects on tumor cell apoptosis, particularly in trastuzumab-resistant cell lines .
- With Lipid-Based Nanoparticles : Recent research has explored the use of lipid-based nanoparticles as carriers for this compound, improving its delivery and effectiveness against tumors due to enhanced permeability and retention (EPR) effects .
Other Cancer Types
While primarily indicated for breast cancer, this compound's applications are being investigated for other malignancies:
- Gastric Cancer : Trials are ongoing to assess this compound's effectiveness in HER2-positive gastric and gastroesophageal junction cancers.
- Head and Neck Cancers : Research is exploring this compound's role in treating head and neck squamous cell carcinoma, particularly those expressing EGFR and HER2.
Pharmacodynamics and Mechanism of Action
This compound inhibits the phosphorylation of EGFR and HER2, leading to reduced cell proliferation and increased apoptosis in tumor cells. It has demonstrated significant activity against tumors that are resistant to other therapies, including trastuzumab . The compound exhibits a slow dissociation rate from its targets, prolonging its inhibitory effects on receptor phosphorylation.
Case Studies and Clinical Insights
Several case studies highlight this compound's effectiveness:
- A study involving patients with CNS metastases showed positive responses to this compound-based therapies, emphasizing its potential as a treatment option for patients with limited alternatives .
- In another instance, patients previously treated with multiple lines of therapy demonstrated improved outcomes when switched to this compound-based regimens .
Mechanism of Action
Lapatinib is a 4-anilinoquinazoline kinase inhibitor that targets the intracellular tyrosine kinase domains of both HER1/EGFR and HER2/ERBB2. By binding to these domains, this compound prevents receptor autophosphorylation upon ligand binding, thereby inhibiting tumor cell growth. This mechanism is crucial for its effectiveness in treating HER2-positive breast cancer .
Comparison with Similar Compounds
Mechanism of Action and Binding Kinetics
Lapatinib vs. Gefitinib/Erlotinib (EGFR-Specific Inhibitors)
- Gefitinib and Erlotinib selectively inhibit EGFR but lack HER2 activity. Despite shared EGFR targeting, this compound’s mean graph patterns in the NCI60 tumor cell line panel correlate closely with gefitinib (Pearson coefficient: 0.88), suggesting overlapping mechanisms .
- Key Difference : this compound binds EGFR in a closed conformation, resulting in slower dissociation rates (~300 minutes vs. <10 minutes for gefitinib), prolonging receptor inhibition .
This compound vs. AG1478 (Experimental EGFR Inhibitor)
- Both reduce tumor growth in zebrafish embryos, but AG1478 predominantly perturbs p38 MAPK, while this compound uniquely sensitizes cells to Notch pathway inhibition, highlighting divergent downstream effects despite similar phenotypic outcomes .
This compound vs. Novel Dual Inhibitors
- Compound 3e: A quinoline-based dual EGFR/HER2 inhibitor with superior GI absorption (SwissADME) compared to this compound .
- Compound 5e: A cyanopyridine derivative showing stronger inhibition of HER2 (IC50: 0.077 µM vs. This compound’s 0.131 µM) and VEGFR-2 (IC50: 0.124 µM vs. 0.182 µM) .
Potency and Binding Affinity
Notes:
- This compound derivatives (e.g., E and F ) designed for SARS-CoV-2 3CLpro inhibition exhibit stronger binding than this compound but share poor compliance with Lipinski/Ghose drug-likeness rules .
- Thienopyrimidine compound 8 (IC50: ~66 nM) mirrors this compound’s anti-proliferative activity in HN5 and BT474 cell lines .
Pharmacokinetics and Drug-Likeness
Key Findings :
- This compound’s low GI absorption limits bioavailability, whereas 3e shows improved absorption .
- None of the compared compounds cross the BBB, reducing neurotoxicity risks .
Combination Therapies
- This compound + Capecitabine (LX) : Median progression-free survival (PFS): 6.2 months; overall survival (OS): 19.4 months .
Dual-Targeted Regimens
- Trastuzumab + this compound + Chemotherapy (HLC) : Emerging as an alternative to LX, with preliminary efficacy in HER2+ MBC .
Biological Activity
Lapatinib is a small-molecule, reversible inhibitor targeting the adenosine triphosphate (ATP) binding site of the ErbB family of receptor tyrosine kinases, specifically ErbB1 (EGFR) and ErbB2 (HER2). It is primarily used in the treatment of HER2-positive breast cancer, particularly in patients who have previously been treated with trastuzumab. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
This compound's mechanism involves competitive inhibition of the kinase activity of both EGFR and HER2. It binds to the ATP-binding site of these receptors, preventing their activation and subsequent downstream signaling that promotes cell proliferation and survival. The unique structure of this compound allows it to bind effectively to these targets, as evidenced by its interaction with various protein kinases:
- IC50 Values :
This specificity suggests that this compound can effectively inhibit HER2-driven signaling pathways while minimizing off-target effects.
Pharmacokinetics
This compound is characterized by its absorption, distribution, metabolism, and excretion properties:
- Absorption : this compound is absorbed after oral administration with peak plasma concentrations occurring within 3 to 6 hours.
- Distribution : It has a volume of distribution (Vd) of approximately 4,000 L, indicating extensive tissue distribution.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4 and CYP2C8), this compound exhibits mixed-type inhibition on CYP3A4 .
- Excretion : The majority of this compound is eliminated via feces with minimal urinary excretion .
Table: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | ~25% |
Peak Plasma Concentration | 2.4 µg/mL (4.1 µM) |
Half-life | 24 hours |
Volume of Distribution | ~4,000 L |
Clinical Efficacy
Clinical studies have demonstrated the efficacy of this compound in treating HER2-positive breast cancer:
Key Trials and Findings
- EGF100151 Trial :
- Phase III NALA Trial :
Table: Summary of Clinical Outcomes
Study | Treatment Group | Median PFS | Median OS |
---|---|---|---|
EGF100151 | This compound + Capecitabine | 8.8 months | Not reached |
NALA Trial | This compound + Neratinib | 6.4 months | Not reported |
Safety Profile
This compound is generally well-tolerated; however, it is associated with several adverse effects:
- Common Side Effects :
- Diarrhea
- Rash
- Nausea
- Serious Adverse Events :
- Cardiac toxicity has been noted, particularly in patients with pre-existing heart conditions.
In clinical trials, dose reductions due to adverse events were reported in approximately 5% of patients .
Case Studies
Several case studies highlight the real-world effectiveness of this compound:
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Case Study A :
- A patient with metastatic HER2-positive breast cancer showed a significant response to this compound after progression on trastuzumab, achieving stable disease for over six months.
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Case Study B :
- Another patient experienced severe diarrhea leading to dose reduction but maintained disease control for over a year on a modified regimen.
Q & A
Basic Research Questions
Q. What are the primary molecular targets of lapatinib, and how do they influence experimental design in HER2-positive cancer studies?
this compound is a dual tyrosine kinase inhibitor targeting HER2 (ERBB2) and EGFR (ERBB1). Preclinical studies should incorporate cell lines with confirmed HER2/EGFR overexpression (e.g., LNCaP for androgen-sensitive models) and include phosphorylation status assays to validate target engagement . Clinical trials often stratify patients by HER2 amplification status via immunohistochemistry (IHC) or fluorescence in situ hybridization (FISH) to ensure cohort homogeneity .
Q. What biomarkers are recommended for assessing this compound efficacy in HER2-positive breast cancer models?
Key biomarkers include:
- HER2 amplification (IHC/FISH) for patient selection.
- Pathological complete response (pCR) rates in neoadjuvant trials, though survival endpoints require long-term follow-up .
- Phosphorylation status of HER2/EGFR and downstream effectors (e.g., MAPK, PI3K/AKT) in preclinical models .
Q. How should researchers address variability in this compound-induced apoptosis across prostate cancer cell lines?
Use Annexin V/PI flow cytometry to quantify apoptosis, and validate findings across cell lines with distinct receptor profiles (e.g., androgen-sensitive LNCaP vs. resistant PC3). Transcriptome analysis can identify pathway-specific dysregulation (e.g., 158 shared dysregulated transcripts in LNCaP/PC3 post-treatment) .
Q. What statistical methods resolve contradictions in this compound's pCR rates across hormone receptor (HR) subgroups?
Subgroup meta-analyses with random-effects models can account for heterogeneity. For example, this compound improved pCR rates in both HR-positive (RR: 1.39) and HR-negative (RR: 1.38) subgroups, but sensitivity analyses are needed to address study-specific variability (I² = 3–45%) .
Advanced Research Questions
Q. What mechanisms drive this compound resistance in HER2-positive gastric cancer, and how can transcriptome analysis inform therapeutic strategies?
Functional RNAi screens identified MET, HER3, and IGF1R as resistance mediators. Validate via ligand supplementation (e.g., HGF for MET) and siRNA transfection. Transcriptome profiling of resistant cells reveals 82–158 dysregulated transcripts, highlighting pathways for co-targeting (e.g., MET/HER3 inhibitors) .
Q. How can pharmacokinetic (PK) models correlate this compound plasma/tumor concentrations with target engagement?
Measure steady-state trough concentrations in plasma and tumor tissue. Use Emax models to simulate unphosphorylated HER2/EGFR ratios, which reflect drug availability. Post-hoc analyses should adjust for baseline receptor expression and phosphorylation status .
Q. What multi-omics frameworks integrate this compound's pharmacodynamic effects with tumor microenvironment changes?
Combine:
- Transcriptomics to identify pathway alterations (e.g., PI3K/MAPK).
- Phosphoproteomics to map kinase inhibition.
- Immunohistochemistry (IHC) to assess tumor-infiltrating lymphocytes post-treatment .
Q. How do cancer stem cells (CSCs) influence this compound's efficacy in neoadjuvant breast cancer trials?
Pre-treatment biopsies can quantify CSC markers (e.g., ALDH1, CD44+/CD24-). This compound reduces CSC populations in HER2+ tumors, correlating with pCR rates. Serial biopsies at 6-week intervals track CSC dynamics .
Q. What adaptive clinical trial designs optimize this compound dosing in molecularly heterogeneous cohorts?
Bayesian response-adaptive randomization adjusts dosing based on interim biomarker analyses (e.g., HER2/EGFR expression). Basket trials can evaluate this compound across tumor types with HER2 alterations, using shared control arms for efficiency .
Q. How do RTK-driven feedback loops alter this compound sensitivity, and what combinatorial approaches overcome this?
HER3 and MET activation via ligand binding (e.g., heregulin, HGF) reactivate PI3K/MAPK pathways. Co-administering this compound with HER3-neutralizing antibodies or MET inhibitors (e.g., crizotinib) restores sensitivity in vitro and in xenografts .
Q. Methodological Guidelines
- Data Contradictions : Use meta-regression to explore heterogeneity in this compound trial outcomes (e.g., variable pCR benefits by HR status) .
- Kinase Assay Validation : Include control inhibitors (e.g., gefitinib for EGFR) and phospho-specific antibodies to confirm target specificity .
- Ethical Considerations : Monitor cardiac function in trials (NYHA class III/IV risk: 13–27% with anthracyclines) and obtain informed consent for serial biopsies .
Properties
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFGMOOMADDAQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClFN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046675 | |
Record name | Lapatinib | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lapatinib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Yellow solid. Solubility at 25 eg C (mg/mL): 0.007 in water; 0.001 in 0.1 N HCl /Lapatinib ditoluenesulfonate monohydrate/, 2.23e-02 g/L | |
Record name | Lapatinib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8209 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Lapatinib | |
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URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |
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CAS No. |
231277-92-2, 913989-15-8, 388082-78-8 | |
Record name | Lapatinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=231277-92-2 | |
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Record name | Lapatinib [INN:BAN] | |
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Record name | Lapatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01259 | |
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Record name | Lapatinib | |
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Record name | N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate | |
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Record name | Lapatinib | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAPATINIB | |
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Record name | Lapatinib | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8209 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Lapatinib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.